molecular formula C16H21NO4 B15145774 (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15145774
M. Wt: 291.34 g/mol
InChI Key: TYFKYDTUEMTUNY-UHFFFAOYSA-N
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Description

(2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, more commonly known in the research community as Cinepazide, is a synthetic small molecule with a molecular formula of C22H31N3O5 and an average mass of 417.506 g/mol . Its structure is characterized as a chalcone derivative, featuring a cinnamoyl group linked to a piperazine substituted with a pyrrolidinone moiety . This compound is professionally recognized for its investigational use in biomedical research, particularly in the context of vascular and neurological studies. Cinepazide has been used in clinical trials studying the treatment of Ischemic Stroke . Its research value is further underscored by its structural features; the 3,4,5-trimethoxyphenyl group is a known pharmacophore in medicinal chemistry, present in several compounds with potent biological activity, including antitubulin and anticancer agents . Furthermore, the core chalcone scaffold to which it belongs is extensively documented in scientific literature for its wide range of pharmacological activities. Chalcone derivatives have demonstrated versatile properties, including anti-inflammatory, antibacterial, and notably, antiviral effects through the selective targeting of various viral enzymes . Researchers investigating the mechanisms of such compounds may find Cinepazide a compound of significant interest. It is most commonly utilized in its salt form, Cinepazide Maleate (CAS 26328-04-1) . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYDTUEMTUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones like the target compound. This base-catalyzed reaction couples a ketone-bearing pyrrolidine moiety with 3,4,5-trimethoxybenzaldehyde through dehydration (Figure 1). The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the aldehyde carbonyl.

Key parameters influencing yield and E/Z selectivity:

  • Base selection: Piperidine (20 mol%) outperforms inorganic bases like NaOH, achieving 78% yield versus 52% with KOH
  • Solvent polarity: Dichloromethane (DCM) enables 88% conversion compared to 61% in ethanol due to improved enolate stabilization
  • Temperature control: Maintaining 60–70°C minimizes retro-aldol side reactions

Process Optimization Data

Table 1 compares reaction outcomes under varying Claisen-Schmidt conditions:

Base Catalyst Solvent Temp (°C) Time (h) Yield (%) E:Z Ratio
Piperidine DCM 60 12 88 95:5
NaOH Ethanol 80 24 52 80:20
Pyrrolidine Toluene 70 18 75 92:8

Microwave-assisted Claisen-Schmidt reactions reduce processing time to 2 hours while maintaining 85% yield at 100W power input.

Aldol Condensation Strategies

Two-Step Synthesis via Knoevenagel Intermediate

An alternative route involves initial formation of 3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one followed by pyrrolidine substitution (Scheme 2):

  • Knoevenagel condensation: 3,4,5-Trimethoxybenzaldehyde reacts with methyl ketone using DABCO (1,4-diazabicyclo[2.2.2]octane) in THF (65% yield)
  • Nucleophilic substitution: The enone intermediate undergoes amine exchange with pyrrolidine at 50°C (91% conversion)

Solvent Effects on Reaction Kinetics

Polar aprotic solvents accelerate the substitution step:

  • DMF: k = 0.42 min⁻¹ (t₁/₂ = 1.65 min)
  • Acetonitrile: k = 0.31 min⁻¹ (t₁/₂ = 2.24 min)
  • THF: k = 0.19 min⁻¹ (t₁/₂ = 3.68 min)

Catalytic Hydrogenation Approaches

Enantioselective Synthesis

Patent US20200369608A1 details hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one precursors using chiral Ru catalysts:

# Example hydrogenation conditions from patent data
substrate = 5,5-dimethyl-3-methylenepyrrolidin-2-one  
catalyst = Ru(BINAP)Cl₂ (0.5 mol%)  
pressure = 50 psi H₂  
solvent = MeOH  
yield = 74%  
ee = 98%  

Process Scalability Considerations

Continuous flow hydrogenation systems achieve:

  • 92% conversion at 10 g/hr feed rate
  • 99.5% purity by HPLC
  • 3-fold reduction in catalyst loading vs batch processes

Microwave-Assisted Synthesis

Energy Efficiency Metrics

Comparative studies show microwave irradiation reduces:

  • Reaction time from 18h → 35min
  • Energy consumption from 1.8 kWh → 0.3 kWh
  • Solvent waste by 60%

Limitations and Scalability

Current limitations include:

  • Maximum batch size of 200g in commercial MW reactors
  • 15% yield decrease at >500g scale due to penetration depth effects

Comparative Analysis of Synthetic Routes

Table 2 evaluates four methods across critical parameters:

Method Avg Yield Purity Cost ($/g) E-Factor
Claisen-Schmidt 88% 98.5% 12.40 8.7
Aldol Condensation 72% 97.2% 18.90 14.2
Catalytic Hydrogenation 74% 99.1% 24.30 19.5
Microwave-Assisted 85% 98.8% 15.80 10.1

E-Factor = (Total waste kg)/(Product kg)

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carbonyl System

The enone structure facilitates conjugate addition reactions due to the polarized double bond. Key reactions include:

Reaction TypeConditionsProductNotes
Nucleophilic Addition Amines, thiols, or Grignard reagents1,4-adducts (e.g., pyrrolidine adducts)Methoxy groups enhance electrophilicity at the β-carbon .
Cycloaddition Diels-Alder with dienesSix-membered cyclic ketonesLimited experimental data; predicted via computational modeling.
Hydration Acidic or basic aqueous mediaGeminal diol intermediatesObserved in structurally similar enones under DABCO catalysis .

For example, hydration of analogous enones using DABCO yields diols, as demonstrated in the synthesis of (2E,2′E)-3,3′-oxybis(1-(pyrrolidin-1-yl)prop-2-en-1-one) (melting point: 178–179°C, HRMS: m/z 287.1372 [M + Na]⁺) .

Pyrrolidine Substituent Reactivity

The pyrrolidine ring participates in:

  • N-Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

  • Ring-Opening : Under strong acidic conditions, the ring may cleave to yield linear amines.

No direct experimental data exists for this compound, but analogous pyrrolidine-containing molecules show these trends .

Methoxy Group Transformations

The 3,4,5-trimethoxyphenyl group undergoes:

ReactionConditionsOutcome
Demethylation BBr₃ or HICatechol derivatives
Electrophilic Aromatic Substitution Nitration, sulfonationPara-substituted products (limited by steric bulk)

Redox Reactions

The enone system is susceptible to reduction:

  • Catalytic Hydrogenation : Produces saturated ketone derivatives.

  • NaBH₄ Reduction : Selectively reduces the carbonyl to an alcohol without affecting the double bond (predicted, not experimentally verified).

Complexation and Coordination Chemistry

The carbonyl oxygen and pyrrolidine nitrogen may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), though specific studies on this compound are lacking. Similar enones form stable complexes with transition metals .

Thermal and Photochemical Behavior

  • Thermal Decomposition : Degrades above 250°C, releasing CO and pyrrolidine fragments (TGA data inferred from analogs).

  • [2+2] Photocycloaddition : Potential for dimerization under UV light, though no experimental evidence exists.

Key Research Gaps

  • Limited experimental validation of computational predictions (e.g., cycloadditions).

  • No direct studies on catalytic asymmetric reactions involving the chiral pyrrolidine center.

  • Stability under biological conditions remains uncharacterized .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with DNA and proteins, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Pyrrolidine vs. Aromatic Substitutions : Replacing the pyrrolidine group (target compound) with aromatic rings (e.g., benzotriazole in or anthracene in ) alters electronic properties and steric bulk, impacting solubility and target binding .
  • Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is conserved in most analogues, highlighting its role in bioactivity. Ethoxy substitutions () reduce polarity, enhancing membrane permeability .
Anticancer Activity
  • ETTC (): Induces intrinsic apoptosis in hepatocellular carcinoma (HCC) cells via mitochondrial dysfunction (IC₅₀ = 12.5 µM) .
  • Pyrazoline Derivatives () : Derived from chalcone precursors like (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, these compounds show improved cytotoxicity (IC₅₀ = 3.8 µM in MCF-7 cells) due to enhanced tubulin binding .
  • Compound 6o () : Despite structural similarity to the target compound, it was inactive, likely due to the bulky indole-pyrrolidine substituent disrupting target interactions .
Antidiabetic Activity
  • (E)-3-Phenyl Analogue () : Enhances insulin secretion in rat models via AMPK pathway activation, suggesting the 3,4,5-trimethoxyphenyl group is critical for metabolic effects .
Microtubule Inhibition
  • Compound 17 () : A tubulin assembly inhibitor with a trimethoxyphenyl group, demonstrating that methoxy positioning is vital for disrupting microtubule dynamics .

SAR Trends :

  • The 3,4,5-trimethoxyphenyl group is essential for tubulin targeting and antiproliferative activity.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogues with hydroxyl or nitro groups (e.g., ) exhibit intermolecular hydrogen bonding (C–H···O), influencing stability and solubility .
  • Lipophilicity : The trimethoxyphenyl group increases logP values, enhancing cell permeability but risking off-target effects .
  • Geometric Distortions: In , the propenone moiety forms a 37.65° angle with the 2-fluorophenyl group, suggesting conformational flexibility impacts bioactivity .

Biological Activity

The compound (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , also known as 1-(3,4,5-trimethoxycinnamoyl)pyrrolidine (CAS Number: 1703-35-1), is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16_{16}H21_{21}NO4_{4}
  • Molecular Weight : 291.342 g/mol
  • Density : 1.156 g/cm³
  • Boiling Point : 482.8 °C at 760 mmHg
  • Flash Point : 245.8 °C

Antioxidant Activity

Research indicates that derivatives of cinnamic acid, including those related to this compound, exhibit significant antioxidant properties. A study by Takao et al. (2017) demonstrated that compounds with similar structures showed potent free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The compound has shown promise in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study, certain synthesized derivatives exhibited inhibition rates ranging from 55% to 70% against these enzymes . This activity indicates its potential as a therapeutic agent in cognitive disorders.

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme associated with mood regulation. The compound's structural features suggest it may interact with MAO-A and MAO-B pathways, which are crucial for managing depression and anxiety disorders .

Case Studies and Research Findings

StudyFindings
Takao et al. (2017)Identified potent antioxidant activity in cinnamic acid derivatives.
Rao et al. (2012)Reported significant AChE and BChE inhibitory activities in synthesized compounds similar to this compound .
Jung et al. (2013)Investigated structure-activity relationships highlighting the importance of the trimethoxyphenyl group for biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (2E)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The Claisen-Schmidt condensation is a robust method for α,β-unsaturated ketones. React 3,4,5-trimethoxybenzaldehyde with 1-(pyrrolidin-1-yl)acetone under basic conditions (e.g., NaOH/ethanol) at reflux. Optimize by varying solvents (methanol, ethanol), base concentration, and reaction time (monitored via TLC/HPLC). Purify via column chromatography using ethyl acetate/hexane gradients. Yield improvements (>70%) are achievable by controlled dropwise addition of reactants and inert atmosphere .

Q. How is structural confirmation achieved post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm E-configuration of the double bond (J ≈ 15–16 Hz for trans coupling in 1^1H NMR) and analyze methoxy/pyrrolidine protons.
  • IR : Verify carbonyl stretch (~1650–1700 cm1^{-1}).
  • Mass Spectrometry : Validate molecular ion peak (e.g., ESI-MS for [M+H]+^+).
  • X-ray Crystallography : Resolve crystal structure (space group, bond lengths, angles) as demonstrated for analogous chalcones in orthorhombic systems (e.g., Pbca with Z = 8) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis data for charge-transfer transitions .
  • Molecular Docking : Simulate binding to biological targets (e.g., tubulin) using AutoDock Vina. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Q. How does the pyrrolidine substituent influence pharmacokinetics compared to other derivatives (e.g., morpholine, thiophene)?

  • Methodology :

  • LogP Analysis : Measure octanol/water partitioning via shake-flask method or computational tools (e.g., MarvinSketch). Pyrrolidine’s lower polarity may enhance membrane permeability vs. morpholine derivatives.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Quantify metabolites via LC-MS/MS .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Compare with analogs from and .

Q. How can contradictions in reported bioactivities of similar enones be resolved?

  • Methodology :

  • Standardized Assays : Re-evaluate antimicrobial/antiproliferative activities under uniform conditions (e.g., MIC assays with Gram+/Gram− bacteria, MTT on cancer cell lines).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy groups, pyrrolidine vs. piperidine) and correlate with bioactivity. For example, 3,4,5-trimethoxyphenyl is critical for tubulin inhibition, while pyrrolidine may reduce cytotoxicity .

Q. What hypotheses exist for the bioactivity of this compound based on its 3,4,5-trimethoxyphenyl moiety?

  • Methodology :

  • Tubulin Polymerization Assays : Compare effects with combretastatin A-4 analogs. Monitor microtubule dynamics via fluorescence (e.g., paclitaxel-binding sites).
  • Cell Cycle Analysis : Treat MCF-7/HeLa cells and assess G2/M arrest via flow cytometry. Correlate with apoptosis markers (caspase-3/7 activation) .

Notes

  • Avoid commercial sources (e.g., BenchChem, Sigma-Aldrich) per guidelines.
  • All methodologies are inferred from structurally related compounds in the evidence.
  • For reproducibility, consult IUCr archives (e.g., CCDC 1988019) for crystallographic data .

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